molecular formula C5H12O2 B13346123 (R*,S*)-Pentane-2,4-diol CAS No. 3950-21-8

(R*,S*)-Pentane-2,4-diol

Cat. No.: B13346123
CAS No.: 3950-21-8
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R*,S*)-Pentane-2,4-diol is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is chiral, possessing two stereocenters, which gives rise to its (R*,S*) notation. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (R*,S*)-Pentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 2,4-pentanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2,4-pentanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (R*,S*)-Pentane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,4-pentanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of pentane by using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed:

    Oxidation: 2,4-Pentanedione.

    Reduction: Pentane.

    Substitution: 2,4-Dichloropentane.

Scientific Research Applications

(R*,S*)-Pentane-2,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a cryoprotectant in biological samples.

    Medicine: this compound is investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (R*,S*)-Pentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity. The compound’s ability to act as a cryoprotectant is attributed to its capacity to stabilize cell membranes and proteins under low-temperature conditions.

Comparison with Similar Compounds

    1,3-Butanediol: Another diol with two hydroxyl groups, but with a different carbon chain structure.

    2,3-Butanediol: A diol with hydroxyl groups on adjacent carbon atoms.

    1,5-Pentanediol: A diol with hydroxyl groups at the terminal positions of a five-carbon chain.

Comparison: (R*,S*)-Pentane-2,4-diol is unique due to its specific stereochemistry and the position of its hydroxyl groups. Unlike 1,3-Butanediol and 2,3-Butanediol, this compound has hydroxyl groups on non-adjacent carbon atoms, which influences its reactivity and applications. Compared to 1,5-Pentanediol, this compound has a more complex structure, leading to different chemical and physical properties.

Properties

CAS No.

3950-21-8

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2S,4R)-pentane-2,4-diol

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+

InChI Key

GTCCGKPBSJZVRZ-SYDPRGILSA-N

Isomeric SMILES

C[C@H](C[C@H](C)O)O

Canonical SMILES

CC(CC(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.